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molecular formula C16H11ClN2O3 B3044830 N-Benzoyl-5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide CAS No. 100487-33-0

N-Benzoyl-5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B3044830
M. Wt: 314.72 g/mol
InChI Key: STXAKVBORIZJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04678802

Procedure details

Using a similar procedure, 1-(N-propionylcarbamoyl)-5-chlorooxindole, 1-(N-pivaloylcarbamoyl)-5-chlorooxindole, 1-(N-butyrylcarbamoyl)-5-fluorooxindole, 1-(N-benzoyl-carbamoyl)-5-fluorooxindole, 1-(N-acetylcarbamoyl)-5-fluorooxindole, 1-(N-benzoylcarbamoyl)-5-bromooxindole, 1-(N-i-butyrylcarbamoyl)-5-bromooxindole and 1-(N-propionylcarbamoyl)-5-bromooxindole are prepared.
Name
1-(N-propionylcarbamoyl)-5-chlorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(N-pivaloylcarbamoyl)-5-chlorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(N-butyrylcarbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(N-benzoyl-carbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-(N-acetylcarbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-(N-benzoylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-(N-i-butyrylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1-(N-propionylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([Cl:17])=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:18])=[O:7])(=[O:4])[CH2:2][CH3:3].C(NC(N1C2[C:31](=[CH:32]C(Cl)=CC=2)[CH2:30][C:29]1=O)=O)(=O)C(C)(C)C.C(NC(N1C2C(=CC(F)=CC=2)CC1=O)=O)(=O)CCC.C(NC(N1C2C(=CC(F)=CC=2)CC1=O)=O)(=O)C1C=CC=CC=1.C(NC(N1C2C(=CC(F)=CC=2)CC1=O)=O)(=O)C.C(NC(N1C2C(=CC(Br)=CC=2)CC1=O)=O)(=O)C1C=CC=CC=1.C(NC(N1C2C(=CC(Br)=CC=2)CC1=O)=O)(=O)CC>>[C:1]([NH:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([Cl:17])=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:18])=[O:7])(=[O:4])[C:2]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:3]=1

Inputs

Step One
Name
1-(N-propionylcarbamoyl)-5-chlorooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
Step Two
Name
1-(N-pivaloylcarbamoyl)-5-chlorooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
Step Three
Name
1-(N-butyrylcarbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)NC(=O)N1C(CC2=CC(=CC=C12)F)=O
Step Four
Name
1-(N-benzoyl-carbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC(=CC=C12)F)=O
Step Five
Name
1-(N-acetylcarbamoyl)-5-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(=O)N1C(CC2=CC(=CC=C12)F)=O
Step Six
Name
1-(N-benzoylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Br)=O
Step Seven
Name
1-(N-i-butyrylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1-(N-propionylcarbamoyl)-5-bromooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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